Heptanoic acid, 7-t-butyldimethylsilyloxy-
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Overview
Description
Heptanoic acid, 7-t-butyldimethylsilyloxy- is a chemical compound with the molecular formula C₁₃H₂₈O₃Si and a molecular weight of 260.445 g/mol . It is known for its unique structure, which includes a heptanoic acid backbone with a tert-butyldimethylsilyloxy group attached at the 7th position . This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptanoic acid, 7-t-butyldimethylsilyloxy- typically involves the protection of the hydroxyl group in heptanoic acid using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine . The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Heptanoic acid+TBDMSCl→Heptanoic acid, 7-t-butyldimethylsilyloxy-
Industrial Production Methods
Industrial production methods for Heptanoic acid, 7-t-butyldimethylsilyloxy- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions, with additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, 7-t-butyldimethylsilyloxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Heptanoic acid, 7-t-butyldimethylsilyloxy- is utilized in various scientific research fields, including:
Chemistry: It serves as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Heptanoic acid, 7-t-butyldimethylsilyloxy- involves its ability to protect hydroxyl groups from unwanted reactions. The tert-butyldimethylsilyloxy group acts as a steric shield, preventing nucleophilic attack on the hydroxyl group. This protection is crucial in multi-step synthetic processes where selective reactions are required .
Comparison with Similar Compounds
Similar Compounds
- Heptanoic acid, 7-trimethylsilyloxy-
- Heptanoic acid, 7-tert-butyldiphenylsilyloxy-
- Heptanoic acid, 7-methyldimethylsilyloxy-
Uniqueness
Heptanoic acid, 7-t-butyldimethylsilyloxy- is unique due to its specific tert-butyldimethylsilyloxy group, which provides a balance of steric protection and reactivity. This makes it particularly useful in synthetic chemistry where selective protection and deprotection of hydroxyl groups are required .
Properties
CAS No. |
77744-45-7 |
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Molecular Formula |
C13H28O3Si |
Molecular Weight |
260.44 g/mol |
IUPAC Name |
7-[tert-butyl(dimethyl)silyl]oxyheptanoic acid |
InChI |
InChI=1S/C13H28O3Si/c1-13(2,3)17(4,5)16-11-9-7-6-8-10-12(14)15/h6-11H2,1-5H3,(H,14,15) |
InChI Key |
OHJGUCCYCNBSIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCC(=O)O |
Origin of Product |
United States |
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